![molecular formula C7H10O B2555151 1-Methylbicyclo[2.1.1]hexan-2-one CAS No. 20609-40-9](/img/structure/B2555151.png)

1-Methylbicyclo[2.1.1]hexan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

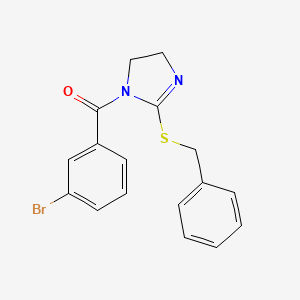

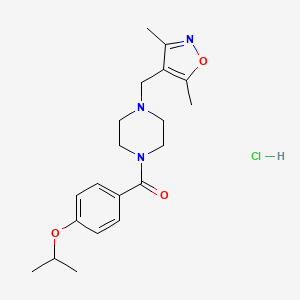

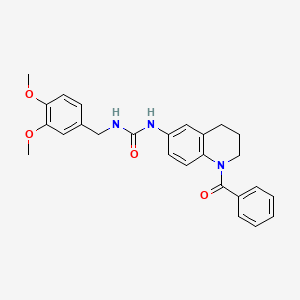

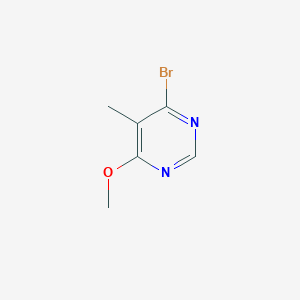

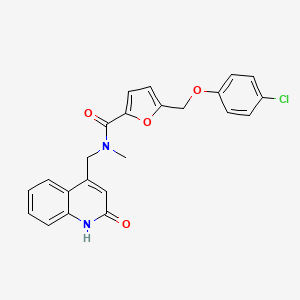

1-Methylbicyclo[2.1.1]hexan-2-one is a chemical compound with the CAS Number: 20609-40-9 . It has a molecular weight of 110.16 . This compound is in liquid form .

Synthesis Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as 1-Methylbicyclo[2.1.1]hexan-2-one, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new building blocks that can be readily derivatized with numerous transformations .Molecular Structure Analysis

The InChI code for 1-Methylbicyclo[2.1.1]hexan-2-one is 1S/C7H10O/c1-7-3-5(4-7)2-6(7)8/h5H,2-4H2,1H3 .Chemical Reactions Analysis

The synthesis of 1-Methylbicyclo[2.1.1]hexan-2-one involves a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with distinct substitution patterns .Physical And Chemical Properties Analysis

1-Methylbicyclo[2.1.1]hexan-2-one is a liquid at room temperature . It has a molecular weight of 110.16 .Scientific Research Applications

Medicinal Chemistry and Drug Development

1-Methylbicyclo[2.1.1]hexan-2-one, also known as 1-methyladamantan-2-one, is a bicyclic ketone with a unique structure. Its applications in medicinal chemistry include:

- Bio-isosteric Scaffold : Medicinal chemists often seek sp³-rich and strained bicyclic scaffolds as bio-isosteres. The intrinsic properties of such scaffolds play a crucial role in modulating solubility, activity, and conformational restriction of drug candidates. 1-Methylbicyclo[2.1.1]hexan-2-one can serve as an interesting bio-isostere in drug design .

Probing Electronic Effects

Researchers have used 5-substituted bicyclo[2.1.1]hexan-2-ones as probes to study electronic effects in p-facial selectivity during nucleophilic additions. These studies provide insights into the impact of remote substituents on reactivity and stereochemistry .

Synthetic Chemistry

1-Methylbicyclo[2.1.1]hexan-2-one serves as a versatile building block for the synthesis of novel compounds. Its modular approach, based on photochemistry and [2+2] cycloaddition, allows for efficient derivatization and access to sp³-rich chemical space .

Mechanism of Action

Safety and Hazards

The safety information for 1-Methylbicyclo[2.1.1]hexan-2-one includes several hazard statements: H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules opens the gate to sp3-rich new chemical space . This suggests that there is potential for further exploration and development in this area.

properties

IUPAC Name |

1-methylbicyclo[2.1.1]hexan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-7-3-5(4-7)2-6(7)8/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPNTUFGESKFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylbicyclo[2.1.1]hexan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2555073.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)

![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)

![Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B2555081.png)

![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2555088.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)